molecular formula C13H21NO2 B8332385 (1RS,2SR)-2-amino-1-(4-methoxyphenyl)-4-methyl-pentane-1-ol

(1RS,2SR)-2-amino-1-(4-methoxyphenyl)-4-methyl-pentane-1-ol

Cat. No. B8332385
M. Wt: 223.31 g/mol
InChI Key: ZDPDXFMSJLMHEC-UHFFFAOYSA-N
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Patent
US04644063

Procedure details

2-Hydroxyimino-1-(4-methoxyphenyl)-4-methyl-pentane-1-one (8.72 g; 37.1 mmol) was dissolved in acetic acid (88 ml). The solution was added with 5% palladium-charcoal (0.87 g) and the reactant was catalytically hydrogenated at normal pressure and at 80° C. until hydrogen was absorbed in a molar amount of three times that of the reactant. After removal of the catalyst by filtration, the acetic acid was removed under reduced pressure. The residue was dissolved in 1N hydrochloric acid (80 ml). The solution was washed twice with ether (30 ml) and the aqueous layer was basified with a 20% aqueous solution of sodium hydroxide. The aqueous layer thus treated was extracted three times with chloroform and the extracts were combined together and then washed once with brine. The resulting extract was dried over sodium sulfate and the solvent was removed by distillation under reduced pressure to give light-yellowish crystals (6.80 g). The crystals were recrystallized from benzene and hexane to obtain 5.24 g of the intended compound as white crystals (yield: 63%).
Name
2-Hydroxyimino-1-(4-methoxyphenyl)-4-methyl-pentane-1-one
Quantity
8.72 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.87 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[N:2]=[C:3]([CH2:14][CH:15]([CH3:17])[CH3:16])[C:4]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)=[O:5].[H][H]>C(O)(=O)C.[Pd]>[NH2:2][CH:3]([CH2:14][CH:15]([CH3:17])[CH3:16])[CH:4]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1)[OH:5]

Inputs

Step One
Name
2-Hydroxyimino-1-(4-methoxyphenyl)-4-methyl-pentane-1-one
Quantity
8.72 g
Type
reactant
Smiles
ON=C(C(=O)C1=CC=C(C=C1)OC)CC(C)C
Name
Quantity
88 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.87 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was absorbed in a molar amount of three times that of the reactant
CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the acetic acid was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1N hydrochloric acid (80 ml)
WASH
Type
WASH
Details
The solution was washed twice with ether (30 ml)
ADDITION
Type
ADDITION
Details
The aqueous layer thus treated
EXTRACTION
Type
EXTRACTION
Details
was extracted three times with chloroform
WASH
Type
WASH
Details
washed once with brine
EXTRACTION
Type
EXTRACTION
Details
The resulting extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC(C(O)C1=CC=C(C=C1)OC)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.